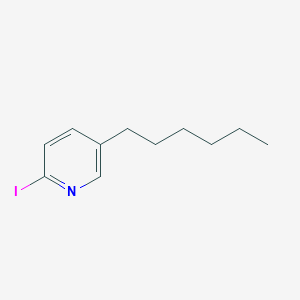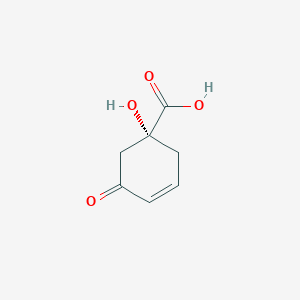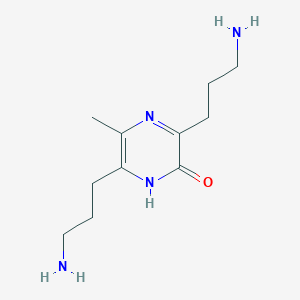![molecular formula C23H22N2O B14240678 Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]- CAS No. 614718-88-6](/img/structure/B14240678.png)
Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]- is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an acetamide group attached to a 2,6-dimethylphenyl ring and a diphenylmethyleneamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]- typically involves multi-step organic reactions. One common method might include the reaction of 2,6-dimethylaniline with acetic anhydride to form the corresponding acetamide. This intermediate can then be reacted with benzophenone imine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and may require catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the production of specialty chemicals or materials.
作用機序
The mechanism by which Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]- exerts its effects would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
類似化合物との比較
Similar Compounds
Acetanilide: Similar structure but lacks the diphenylmethyleneamino group.
N-Phenylacetamide: Similar structure but lacks the 2,6-dimethyl substituents.
Benzophenone imine: Contains the diphenylmethyleneamino group but lacks the acetamide moiety.
特性
CAS番号 |
614718-88-6 |
|---|---|
分子式 |
C23H22N2O |
分子量 |
342.4 g/mol |
IUPAC名 |
2-(benzhydrylideneamino)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H22N2O/c1-17-10-9-11-18(2)22(17)25-21(26)16-24-23(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-15H,16H2,1-2H3,(H,25,26) |
InChIキー |
KQFHBZIMSMKKMA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
![1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14240614.png)
![3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile](/img/structure/B14240615.png)
![4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol](/img/structure/B14240622.png)
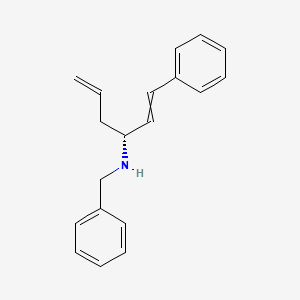
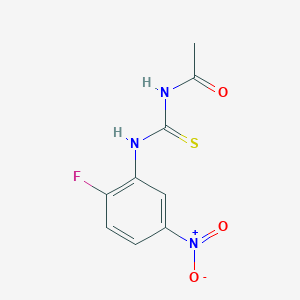
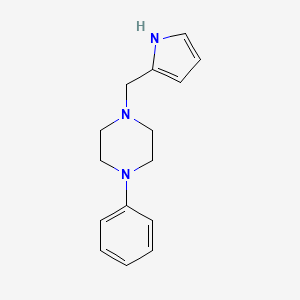
![1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole](/img/structure/B14240657.png)


![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)
